

Unveiling the Structural Nuances of 2,5-Thiophenedicarboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Thiophenedicarboxaldehyde

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MANCHESTER, UK – December 22, 2025 – In the intricate world of drug discovery and materials science, a profound understanding of a molecule's three-dimensional architecture is paramount. This technical guide delves into the structural and geometric properties of **2,5-Thiophenedicarboxaldehyde**, a key building block in the synthesis of various functional organic materials and potential therapeutic agents. While a definitive experimental crystal structure of the title compound is not publicly available, this paper presents a comprehensive overview based on closely related crystallographic data and computational studies.

Introduction

2,5-Thiophenedicarboxaldehyde ($C_6H_4O_2S$) is a symmetrical aromatic dialdehyde built upon a central thiophene ring.^{[1][2]} Its molecular structure, characterized by two reactive aldehyde groups at the 2 and 5 positions of the thiophene ring, renders it a versatile precursor in the synthesis of Schiff bases, polymers, and other complex organic molecules.^[3] The planarity of the thiophene ring and the conjugation with the aldehyde groups give rise to interesting electronic and photophysical properties, making it a molecule of significant interest for researchers in medicinal chemistry and materials science.^[1]

Crystal Structure

As of the date of this publication, a single-crystal X-ray diffraction study providing the definitive crystal structure of **2,5-Thiophenedicarboxaldehyde** has not been reported in publicly

accessible databases. However, the crystal structures of closely related derivatives have been elucidated, offering valuable insights into the probable packing and intermolecular interactions.

For instance, the crystal structure of N,N'-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine, a Schiff base synthesized directly from **2,5-Thiophenedicarboxaldehyde**, has been determined. This derivative crystallizes in the monoclinic space group C2/c. The detailed experimental protocol for this determination serves as a robust blueprint for the crystallographic analysis of **2,5-Thiophenedicarboxaldehyde** itself.

Table 1: Representative Crystallographic Data for a **2,5-Thiophenedicarboxaldehyde** Derivative

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	37.166(2)
b (Å)	6.0292(2)
c (Å)	7.5814(4)
α (°)	90
β (°)	93.452(7)
γ (°)	90
Volume (Å ³)	1695.78(15)
Z	4
Radiation type	Mo K α
Temperature (K)	298

Data obtained from the crystallographic study of N,N'-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine.

Molecular Geometry

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry of **2,5-Thiophenedicarboxaldehyde**. These studies consistently indicate a planar molecular structure, a consequence of the aromaticity of the thiophene ring.^[1] The aldehyde groups are predicted to be coplanar with the thiophene ring, allowing for maximum π -electron delocalization.

The following table summarizes key computed bond lengths and angles. It is important to note that these are theoretical values and may differ slightly from experimental data, should it become available.

Table 2: Computed Molecular Geometry of **2,5-Thiophenedicarboxaldehyde**

Bond/Angle	Atom Pair/Triplet	Length (Å) / Angle (°)
Bond Lengths		
C=O	C(aldehyde)-O	~1.21
C-C (aldehyde)	Thiophene-C(aldehyde)	~1.47
C-S	Thiophene ring	~1.72
C=C	Thiophene ring	~1.38
C-C	Thiophene ring	~1.44
C-H	Aldehyde	~1.11
C-H	Thiophene ring	~1.08
Bond Angles		
O=C-C	Aldehyde-Thiophene	~124
O=C-H	Aldehyde	~121
C-S-C	Thiophene ring	~92
S-C=C	Thiophene ring	~111
C=C-C	Thiophene ring	~112

Note: These values are typical for thiophene aldehydes and are based on computational models. Experimental values may vary.

Experimental Protocols

The determination of the crystal structure of a small molecule like **2,5-Thiophenedicarboxaldehyde** would typically involve single-crystal X-ray diffraction. The following protocol is based on the successful structure determination of a closely related Schiff base derivative and represents a standard methodology.^[3]

Crystal Growth

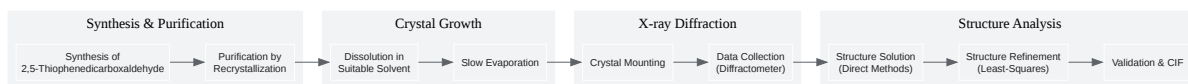
Single crystals suitable for X-ray diffraction would first need to be grown. A common method involves the slow evaporation of a saturated solution of **2,5-Thiophenedicarboxaldehyde** in an appropriate solvent or a mixture of solvents. For instance, recrystallization from a toluene and methanol mixture, or slow evaporation from a p-xylene solution, has proven effective for similar compounds.^[3]

Data Collection

A suitable single crystal would be mounted on a diffractometer. The data collection is typically performed at a controlled temperature, often 298 K, using monochromatic X-ray radiation, such as Mo K α ($\lambda = 0.71073 \text{ \AA}$).^[3] The diffractometer collects a series of diffraction patterns as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F^2 . Software packages such as SHELXS and SHELXL are commonly used for this purpose. The refinement process adjusts atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.



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Experimental workflow for crystal structure determination.

Molecular Structure Visualization

The planar structure of **2,5-Thiophenedicarboxaldehyde**, as predicted by computational models, is depicted below. The atom numbering is provided for clarity in identifying bond lengths and angles in Table 2.

Molecular structure of **2,5-Thiophenedicarboxaldehyde**.

Conclusion

While the experimental crystal structure of **2,5-Thiophenedicarboxaldehyde** remains to be elucidated, this technical guide provides a robust framework for understanding its structural properties. Based on the detailed analysis of a closely related derivative and supported by computational modeling, we can confidently describe its molecular geometry as planar. The provided experimental protocol offers a clear pathway for future crystallographic studies. A definitive single-crystal X-ray analysis of the title compound would be a valuable contribution to the scientific community, providing precise data on its solid-state conformation and intermolecular interactions, which are crucial for the rational design of new materials and pharmaceutical compounds.

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